Cas no 128071-91-0 (2,4-Dibromonicotinaldehyde)

2,4-Dibromonicotinaldehyde is a brominated derivative of nicotinaldehyde, characterized by the presence of bromine atoms at the 2- and 4-positions of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group and bromine substituents enable selective functionalization, facilitating cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The electron-withdrawing effects of the bromine atoms enhance the reactivity of the aldehyde, making it valuable for constructing complex heterocyclic frameworks. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling is advised due to its potential sensitivity to moisture and light.
2,4-Dibromonicotinaldehyde structure
2,4-Dibromonicotinaldehyde structure
Product Name:2,4-Dibromonicotinaldehyde
CAS No:128071-91-0
MF:C6H3Br2NO
MW:264.9021
MDL:MFCD10574708
CID:897701
PubChem ID:26338331
Update Time:2025-10-28

2,4-Dibromonicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-dibromopyridine-3-carboxaldehyde
    • 2,4-Dibromonicotinaldehyde
    • 2,4-DiBromonicotincarboxaldehyde
    • 2,4-Dibromo-3-formylpyridine 2,4-Dibromonicotinaldehyde
    • 2,4-dibromopyridine-3-carbaldehyde
    • 2,4-Dibromo-3-formylpyridine
    • 2,4-DiBromopyridin-3-ylcarboxaldehyde
    • AK160900
    • OR18836
    • FCH1400700
    • 3-Pyridinecarboxaldehyde, 2,4-dibromo-
    • AX8276647
    • ST24038618
    • MDL: MFCD10574708
    • Inchi: 1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
    • InChI Key: TXLALYLVGBOCHK-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])N=C(C=1C([H])=O)Br

Computed Properties

  • Exact Mass: 262.85800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Topological Polar Surface Area: 30

Experimental Properties

  • Melting Point: 106-110 °C
  • PSA: 29.96000
  • LogP: 2.41910

2,4-Dibromonicotinaldehyde Security Information

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(CAS:128071-91-0)2,4-Dibromonicotinaldehyde
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:26
Price ($):213.0
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Additional information on 2,4-Dibromonicotinaldehyde

2,4-Dibromonicotinaldehyde: A Comprehensive Overview

The compound 2,4-Dibromonicotinaldehyde (CAS No. 128071-91-0) is a fascinating molecule with significant implications in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a nicotinaldehyde backbone substituted with bromine atoms at the 2 and 4 positions. The nicotinaldehyde moiety is a well-known structure in organic chemistry, and the addition of bromine atoms introduces intriguing electronic and steric effects that make this compound highly versatile.

Recent studies have highlighted the importance of brominated aromatic compounds in both academic research and industrial applications. For instance, 2,4-Dibromonicotinaldehyde has been explored as a potential precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). Its ability to undergo various chemical transformations, including nucleophilic aromatic substitution and coupling reactions, makes it a valuable building block in organic synthesis.

The physical properties of 2,4-Dibromonicotinaldehyde are also worth noting. It has a melting point of approximately 150°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various solvent systems, particularly in reactions requiring precise control over reaction conditions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating moderate stability under ambient conditions.

From a chemical standpoint, 2,4-Dibromonicotinaldehyde exhibits interesting reactivity due to the electron-withdrawing nature of the bromine substituents. These substituents activate the aromatic ring toward electrophilic substitution reactions while deactivating it toward nucleophilic substitution. This dual reactivity makes the compound a valuable substrate for exploring regioselective reactions. Recent research has focused on its use in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.

In terms of applications, 2,4-Dibromonicotinaldehyde has found utility in several areas. One notable application is its use as an intermediate in the synthesis of biologically active molecules. For example, it has been employed in the construction of anti-inflammatory agents and antioxidants. Additionally, its role as a ligand in coordination chemistry has been explored, with studies demonstrating its ability to form stable complexes with transition metals such as copper and zinc.

The environmental impact of 2,4-Dibromonicotinaldehyde is another area of growing interest. While it is not classified as a hazardous substance under current regulations, its potential to degrade in natural environments is being investigated. Recent studies have shown that the compound undergoes hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is crucial for understanding its environmental fate and ensuring safe handling practices.

In conclusion, 2,4-Dibromonicotinaldehyde (CAS No. 128071-91-0) is a multifaceted compound with significant potential in organic synthesis and materials science. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is poised to play an even more prominent role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:128071-91-0)2,4-Dibromonicotinaldehyde
A889096
Purity:99%
Quantity:25g
Price ($):213.0
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